
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is a heterocyclic compound with a thiophene ring and a tetrahydrofuran ring. It has recently gained attention in scientific research due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is not yet fully understood. However, it is believed to interact with specific target molecules in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to modulate certain signaling pathways in the body, leading to therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one limitation is its potential toxicity, which may require careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research on 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-. One area of interest is its potential as a drug scaffold for the treatment of various diseases. Further studies are needed to optimize its structure and improve its pharmacological properties. Another area of interest is its potential as a tool for studying specific biological processes, such as enzyme inhibition. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylthiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- has shown promise in various scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as a drug scaffold for the treatment of various diseases, including cancer and neurological disorders. It has also been explored as a potential inhibitor of certain enzymes involved in disease progression.
Propiedades
Número CAS |
774-51-6 |
|---|---|
Nombre del producto |
2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- |
Fórmula molecular |
C11H13ClS |
Peso molecular |
212.74 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)thiane |
InChI |
InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
Clave InChI |
WROVLOOOXFUDMO-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CSCCC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



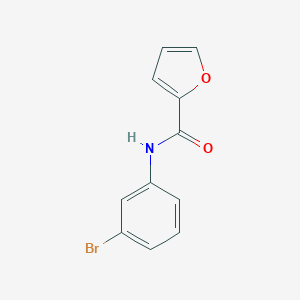
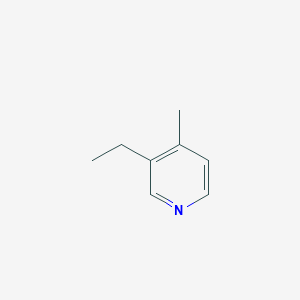
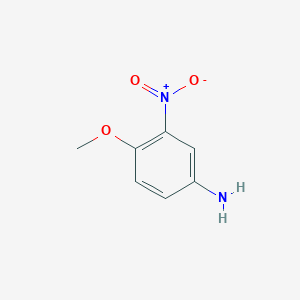
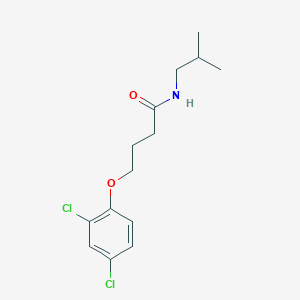

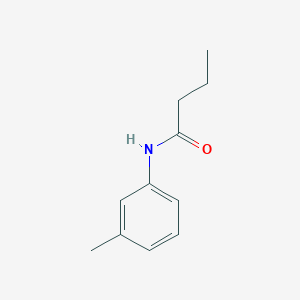
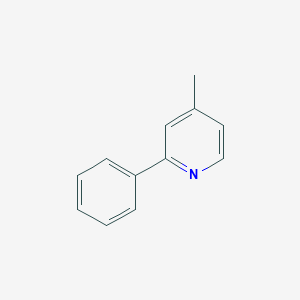
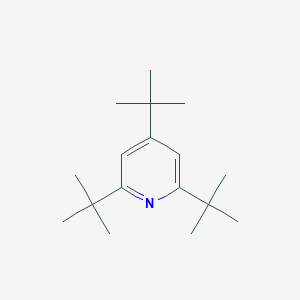
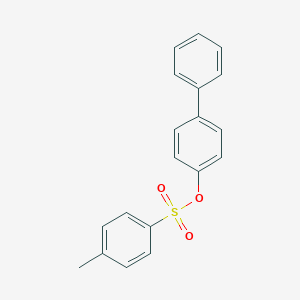
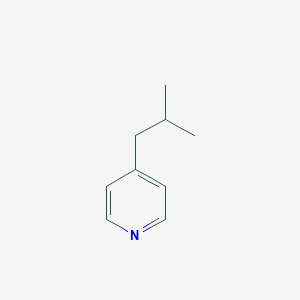

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)
